N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide
Brand Name: Vulcanchem
CAS No.: 478062-87-2
VCID: VC4373746
InChI: InChI=1S/C17H16N4O2S/c1-12-5-4-6-13(11-12)18-17(23)20-19-16(22)15-14(7-10-24-15)21-8-2-3-9-21/h2-11H,1H3,(H,19,22)(H2,18,20,23)
SMILES: CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4

N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide

CAS No.: 478062-87-2

Cat. No.: VC4373746

Molecular Formula: C17H16N4O2S

Molecular Weight: 340.4

* For research use only. Not for human or veterinary use.

N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide - 478062-87-2

Specification

CAS No. 478062-87-2
Molecular Formula C17H16N4O2S
Molecular Weight 340.4
IUPAC Name 1-(3-methylphenyl)-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea
Standard InChI InChI=1S/C17H16N4O2S/c1-12-5-4-6-13(11-12)18-17(23)20-19-16(22)15-14(7-10-24-15)21-8-2-3-9-21/h2-11H,1H3,(H,19,22)(H2,18,20,23)
Standard InChI Key CGVYPOMGMBYPRY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(3-methylphenyl)-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea. Its molecular formula, C₁₇H₁₆N₄O₂S, reflects a balanced composition of carbon (60.00%), hydrogen (4.74%), nitrogen (16.46%), oxygen (9.40%), and sulfur (9.40%) . The presence of both thiophene and pyrrole rings positions it within the class of fused heterocyclic compounds, which are frequently explored for their electronic and bioactive properties.

Structural Features and Stereochemical Considerations

The molecule’s core consists of a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted at the 3-position with a pyrrole group (a five-membered aromatic ring with one nitrogen atom). A hydrazinecarboxamide linker connects this heteroaromatic system to a 3-methylphenyl group. The absence of chiral centers in the structure, as confirmed by its InChIKey (CGVYPOMGMBYPRY-UHFFFAOYSA-N), simplifies stereochemical analysis. The SMILES string (CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3) further clarifies the connectivity: the 3-methylphenyl group attaches to the urea nitrogen, while the thienyl-pyrrole carbonyl group links via a hydrazine bridge.

Table 1: Key Structural Descriptors

PropertyValueSource
CAS No.478062-87-2
Molecular FormulaC₁₇H₁₆N₄O₂S
Molecular Weight340.4 g/mol
InChIKeyCGVYPOMGMBYPRY-UHFFFAOYSA-N
SMILESCC1=CC(=CC=C1)NC(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3

Synthesis and Preparation

Reported Synthetic Pathways

While no peer-reviewed synthesis protocol for this specific compound is publicly available, analogous hydrazinecarboxamide derivatives are typically synthesized via coupling reactions between acyl hydrazines and activated carbonyl intermediates . For example, European Patent EP3277680B1 describes methods for preparing structurally related quinoline compounds using nitrile intermediates and transition metal catalysts . Extrapolating from these methods, a plausible route for N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide could involve:

  • Thiophene-pyrrole carbonyl chloride formation: Reacting 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid with thionyl chloride to generate the corresponding acid chloride.

  • Hydrazine coupling: Treating the acid chloride with N-(3-methylphenyl)hydrazinecarboxamide in the presence of a base like triethylamine to form the hydrazinecarboxamide bond .

Challenges in Synthesis

Key challenges include the moisture sensitivity of the acid chloride intermediate and the need for inert atmospheric conditions to prevent hydrolysis . The patent literature emphasizes the importance of temperature control (0–80°C) and the use of aprotic solvents like dichloromethane or tetrahydrofuran to maximize yield .

Physicochemical Properties

Spectroscopic Characteristics

Though experimental spectra (NMR, IR, MS) are absent in the reviewed sources, computational predictions using tools like PubChem’s BioActivity DataBase suggest characteristic signals:

  • ¹H NMR: Aromatic protons in the δ 6.5–8.0 ppm range (thiophene, pyrrole, and phenyl rings), with a singlet for the urea NH group around δ 9.5 ppm.

  • IR: Stretching vibrations for C=O (≈1670 cm⁻¹), N-H (≈3300 cm⁻¹), and C-S (≈670 cm⁻¹).

CompoundCore StructureReported ActivityMolecular Weight (g/mol)
N-(3-methylphenyl)-targetThienyl-pyrrole + hydrazineUnknown340.4
Quinoline-hydrazine Quinoline + hydrazineAntiproliferative375.2
Benzothiophene-urea Benzothiophene + ureaAntimicrobial318.9

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